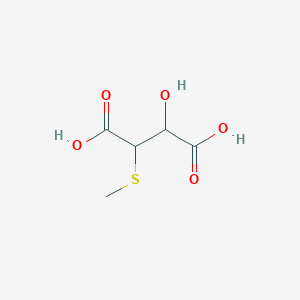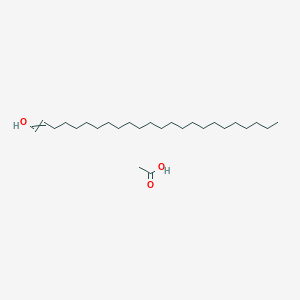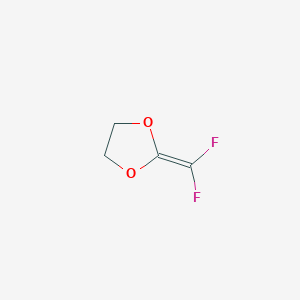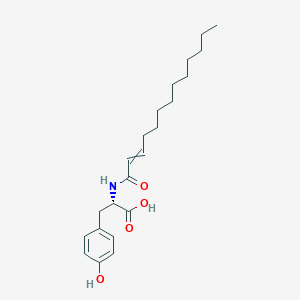![molecular formula C10H20N2 B14220135 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine CAS No. 774477-60-0](/img/structure/B14220135.png)
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is a bicyclic amine compound that features a unique azabicyclo structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine typically involves the construction of the azabicyclo framework followed by functionalization. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide under high pressure to form the corresponding acyl radicals. The subsequent cyclization yields the azabicyclo structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
化学反応の分析
Types of Reactions
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or lactams.
Reduction: Reduction reactions can convert ketones or imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo derivatives, ketones, and lactams, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is known to affect the viability and replication of these parasites.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another azabicyclo compound with similar biological activities.
2-Azabicyclo[3.3.1]nonane: Known for its use in pharmaceutical studies and similar synthetic routes.
8-Azabicyclo[3.2.1]octane: A scaffold used in drug discovery with significant potential.
Uniqueness
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
774477-60-0 |
|---|---|
分子式 |
C10H20N2 |
分子量 |
168.28 g/mol |
IUPAC名 |
2-(3-azabicyclo[4.2.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-8,11H2 |
InChIキー |
RBWVOPCMTWOVPT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CCN(C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)


![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

